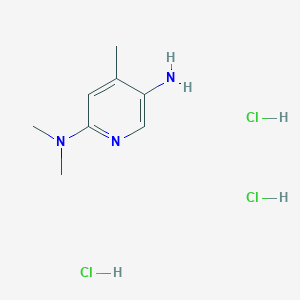

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride

Description

Properties

IUPAC Name |

2-N,2-N,4-trimethylpyridine-2,5-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.3ClH/c1-6-4-8(11(2)3)10-5-7(6)9;;;/h4-5H,9H2,1-3H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWSSGHTIHNTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N(C)C.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions

Pathway B: One-Pot Multicomponent Reactions

Inspired by Groebke–Blackburn–Bienaymé (GBB) reactions, a three-component condensation could theoretically assemble the core structure:

-

2-Aminopyridine : Acts as a nucleophile.

-

Aldehyde : Provides the methyl group at C4.

-

Isonitrile : Introduces the dimethylamino group.

However, regioselectivity control remains a critical challenge. Perchloric acid or other strong acids may catalyze this reaction, but scalability and side-product formation are concerns.

Critical Challenges and Mitigation Strategies

Regioselectivity Control

-

Directing Groups : Pre-existing substituents (e.g., methyl at C4) guide subsequent functionalization. For example, methyl groups are meta-directing, favoring substitution at C2 and C5.

-

Protecting Groups : Temporary protection of reactive sites (e.g., amino groups) during nitration or alkylation steps.

Functional Group Compatibility

-

Amino Group Sensitivity : Amino groups may react with electrophiles (e.g., acylating agents) or oxidize under harsh conditions. Reductive amination or catalytic hydrogenation is preferred for introduction.

-

Dimethylamino Stability : Dimethylamino groups are electron-donating and stable under acidic/basic conditions but may undergo quaternization under strong electrophilic attack.

Alternative Methods from Analogous Compounds

4-DMAP Synthesis Adaptation

The patented process for 4-dimethylaminopyridine (4-DMAP) involves:

-

Quaternization : Pyridine + SOCl₂ → pyridinium salt.

-

Amination : Salt + DMF → 4-DMAP.

Modifications for 2-(dimethylamino)-4-methylpyridine:

-

Substrate : Use 4-methylpyridine instead of pyridine.

-

Amination Agent : DMF or dimethylamine.

Reaction Optimization Data

| Parameter | Value (4-DMAP Process) | Hypothetical Adjustment |

|---|---|---|

| Temperature | 150–155°C | 140–145°C (lower for methyl stability) |

| Solvent | Ethyl acetate | Toluene or xylene |

| Reaction Time | 2–3 hr | 4–6 hr (slower kinetics) |

| Hazard Class | Risk Statements | Mitigation Strategies |

|---|---|---|

| Explosive | H200 (Unstable explosive) | Avoid heat, friction, or sparks. |

| Flammability | H225 (Highly flammable liquid/vapor) | Use inert atmosphere; store cool. |

| Corrosivity | H314 (Causes severe skin burns) | Wear PPE; neutralize spills. |

| Environmental | H410 (Very toxic to aquatic life) | Prevent water contamination. |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various aminopyridine derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Catalyst:

DMAP is widely recognized as an effective catalyst in various organic reactions, particularly in acylation and alkylation processes. Its basicity and nucleophilicity make it a valuable reagent for promoting reactions that involve electrophiles.

Table 1: Summary of DMAP Applications in Organic Synthesis

Medicinal Chemistry

Potential Anticancer Activity:

Recent studies have investigated DMAP's role in developing anticancer agents. Its derivatives have shown promising activity against multidrug-resistant cancer cell lines by selectively targeting cells overexpressing P-glycoprotein (P-gp), which is often responsible for drug resistance.

Case Study:

In a study focusing on the synthesis of new derivatives based on DMAP, compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity to normal cells. This collateral sensitivity may provide a novel approach to overcoming drug resistance in cancer therapy .

Material Science

Dyes and Pigments:

DMAP is utilized in synthesizing dyes and pigments due to its ability to form complex structures that impart color. Its derivatives are employed in creating vibrant materials used in textiles and coatings.

Table 2: Applications of DMAP in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Dyes | Used in synthesizing azo dyes | |

| Pigments | Forms stable pigments for coatings |

Biological Applications

Biological Activity:

DMAP has been studied for its biological properties, including antimicrobial and antiviral activities. Its mechanism involves disrupting cellular processes, making it a candidate for further research in pharmacology.

Case Study:

Research has indicated that DMAP derivatives can inhibit specific enzymes involved in bacterial growth, suggesting potential uses as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with:

4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (Empirical Formula: C₆H₁₀N₄·2HCl): A dihydrochloride salt with a pyrimidine core. Its molecular weight (without HCl) is 150.18 g/mol, but the dihydrochloride form increases solubility in aqueous systems .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate (Empirical Formula: C₆H₁₀N₄O₂·2HCl·H₂O): Features a nitroimidazole moiety with dihydrochloride and hydrate components, resulting in a molecular weight of 261.10 g/mol .

Key Differences :

- Hydrochloride Content : The trihydrochloride form of the target compound likely enhances aqueous solubility compared to dihydrochloride analogs.

- Backbone Heterocycles : Pyridine (target) vs. pyrimidine or imidazole (analogs) influence electronic properties and reactivity.

Table 1: Comparative Physicochemical Data

| Compound | Backbone | Hydrochloride | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound (Trihydrochloride) | Pyridine | 3 HCl | Not explicitly provided | High solubility, basicity |

| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | Pyrimidine | 2 HCl | 150.18 (base) + 72.92 (2 HCl) | Used in nucleotide synthesis |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate | Imidazole | 2 HCl + H₂O | 261.10 | Antibacterial applications |

Reactivity and Functional Performance

Evidence from resin chemistry highlights the role of dimethylamino groups in reactivity. For example:

- Ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in resin cements, achieving a higher degree of polymerization and better physical properties .

- The dimethylamino group’s position (aromatic vs. aliphatic) significantly impacts electron donation and radical initiation efficiency.

Inference for Target Compound :

- The pyridine ring’s aromaticity and dimethylamino substituent may enhance electron-donating capacity compared to aliphatic analogs like 2-(dimethylamino) ethyl methacrylate.

- Trihydrochloride salt formation could stabilize the compound in acidic environments, making it suitable for pharmaceutical formulations .

Notes on Evidence Limitations and Contradictions

Data Gaps : Direct data on the target compound’s molecular weight or synthesis are absent in the provided evidence. Comparisons rely on structural analogs.

Reactivity Contradictions: Ethyl 4-(dimethylamino) benzoate shows higher reactivity than aliphatic amines in resins , suggesting that the target compound’s aromatic dimethylamino group may behave differently than aliphatic counterparts.

Biological Activity

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride, often abbreviated as DMAP, is a compound recognized for its significant biological activity, particularly in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of DMAP is C8H12Cl3N3, with a molecular weight of approximately 239.6 g/mol. The compound features a pyridine ring substituted with dimethylamino and amino groups, which are crucial for its biological interactions.

Biological Activity

DMAP exhibits various biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent in neurological disorders. Its mechanisms of action include:

- Acetylcholinesterase Inhibition : DMAP has shown potential in inhibiting acetylcholinesterase (AChE), which is critical for the treatment of Alzheimer's disease. In vitro studies demonstrate that DMAP can significantly reduce AChE activity, leading to increased levels of acetylcholine in synaptic clefts .

- Antioxidant Properties : Research indicates that DMAP possesses antioxidant capabilities, which may help mitigate oxidative stress in neuronal cells. This property is essential for protecting against neurodegenerative diseases .

The primary mechanism by which DMAP exerts its effects involves the inhibition of specific enzymes:

- AChE Inhibition : By binding to the active site of AChE, DMAP prevents the hydrolysis of acetylcholine, enhancing cholinergic transmission .

- Radical Scavenging : DMAP's structure allows it to scavenge free radicals, thereby reducing oxidative damage to cells .

Case Studies and Research Findings

Several studies have explored the biological activity of DMAP:

- Study on AChE Inhibition : A study published in 2021 reported that DMAP derivatives exhibited IC50 values ranging from 10 nM to 50 nM against human AChE, indicating potent inhibitory activity compared to standard drugs such as donepezil .

- Neuroprotective Effects : In a neuroprotective study, DMAP was tested on neuronal cell lines subjected to oxidative stress. Results showed that treatment with DMAP significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reference standards (e.g., EP/JP impurity standards) to establish retention times and quantify impurities .

- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR to confirm substituent positions and salt stoichiometry. For trihydrochlorides, ensure protonation states align with chloride counterion ratios .

- Elemental Analysis : Verify chloride content via titration or ion chromatography, adhering to pharmacopoeial guidelines (e.g., USP/Ph. Eur. chloride identification tests) .

Q. How should researchers design a stability study for this compound under standard laboratory storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and compare with initial purity profiles .

- pH Stability : Prepare solutions in buffers (pH 1–9) and analyze for precipitate formation or spectral shifts (UV-Vis) over 24–72 hours.

- Key Metrics : Measure loss on drying (105°C) and sulfated ash to assess hygroscopicity and inorganic residue .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR or mass spectrometry) for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Identify coupling patterns and heteronuclear correlations to distinguish between protonated amines and aromatic protons, which may shift due to hydrochloride formation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion clusters ([M+H], [M+2H]) and isotopic patterns to rule out adducts or solvent interference.

- Salt Form Validation : Compare experimental chloride content (via elemental analysis) with theoretical values for trihydrochloride stoichiometry .

Q. What strategies mitigate interference from by-products during impurity profiling of synthetic batches?

- Methodological Answer :

- Orthogonal Chromatography : Use reversed-phase HPLC with diode-array detection (DAD) and hydrophilic interaction liquid chromatography (HILIC) to separate polar impurities (e.g., unreacted amines) .

- Synthesis Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) to minimize dimerization or over-alkylation by-products. Reference analogous pyridine syntheses for guidance .

- Reference Standards : Employ EP/Ph. Eur.-certified impurity standards (e.g., methylated or deaminated analogs) for spiking experiments .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery workflows?

- Methodological Answer :

- Molecular Docking : Screen against target receptors (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize pyridine and dimethylamino motifs for hydrogen bonding or π-π interactions .

- In Vitro Assays : Test histamine release or mast cell degranulation activity, referencing protocols for structurally related trihydrochlorides (e.g., Compound 48/80 trihydrochloride) .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS to assess first-pass metabolism risks.

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. organic solvents) be addressed?

- Methodological Answer :

- Solubility Parameter Screening : Test solubility in buffered aqueous solutions (pH 1–10) and polar aprotic solvents (e.g., DMSO, acetonitrile). Note discrepancies due to salt dissociation or aggregation .

- Dynamic Light Scattering (DLS) : Measure particle size in suspension to identify micelle or nanoparticle formation, which may falsely indicate low solubility.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-methylpyridine derivatives) to contextualize findings .

Experimental Design Tables

| Stability Study Parameters | Analytical Methods | Key Metrics |

|---|---|---|

| Temperature: 40°C, 60°C | HPLC (UV 254 nm) | Degradation products ≥0.1% |

| Humidity: 75% RH | Karl Fischer Titration | Water content ≤5.0 mg/g |

| pH Range: 1–9 | UV-Vis Spectroscopy | Absorbance shifts (240–400 nm) |

| Impurity Profiling Workflow | Tools/Standards | Acceptance Criteria |

|---|---|---|

| Synthesis By-product Separation | HILIC Column, EP Impurity Standards | Total impurities ≤1.0% |

| Degradation Product Identification | LC-MS/MS, HRMS | Match fragmentation patterns to libraries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.